beta-D-allose

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QZABAPFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015883 |

Source

|

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-09-2 |

Source

|

| Record name | β-D-Allopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Allopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-ALLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Allose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and conformational analysis of beta-D-allose. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its role in cell cycle regulation.

Chemical Structure and Stereochemistry

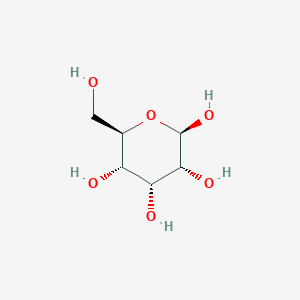

D-Allose is a rare aldohexose monosaccharide, an epimer of D-glucose at the C3 position.[1] In aqueous solution, D-allose exists as an equilibrium mixture of its cyclic furanose and pyranose forms, with the pyranose form being predominant. The beta-anomer of the pyranose form, beta-D-allopyranose, is a significant conformer.

The stereochemistry of beta-D-allopyranose is defined by the orientation of the hydroxyl groups on its chiral carbons. In the beta configuration, the anomeric hydroxyl group at C1 is in the equatorial position, on the same side of the ring as the CH₂OH group at C5 when depicted in a Haworth projection.[2]

Table 1: Chemical Identifiers for beta-D-Allopyranose

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O | [4] |

| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | [4] |

| InChIKey | WQZGKKKJIJFFOK-QZABAPFNSA-N | [4] |

| CAS Number | 7283-09-2 | [5] |

| Molecular Formula | C₆H₁₂O₆ | [5] |

| Molecular Weight | 180.16 g/mol | [4] |

Conformational Analysis

The most stable conformation for the beta-D-allopyranose ring is the chair conformation, specifically the ⁴C₁ chair.[6] In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, minimizing steric hindrance. The orientation of the hydroxyl groups on the ring carbons influences the overall stability and reactivity of the molecule.

Table 2: Physicochemical Properties of D-Allose

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 148-150 °C | [7] |

| Optical Rotation [α]D | +15° (c = 3.8 in H₂O) | [8] |

| Solubility | Soluble in water | [1] |

Table 3: Crystallographic Data for Racemic beta-D,L-Allose

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 4.98211 (10) | [6] |

| b (Å) | 12.5624 (3) | [6] |

| c (Å) | 11.8156 (3) | [6] |

| β (°) | 91.1262 (14) | [6] |

| Volume (ų) | 739.36 (3) | [6] |

Experimental Protocols

Enzymatic Synthesis of D-Allose from D-Psicose

This protocol describes the synthesis of D-allose from D-psicose using L-rhamnose isomerase (L-RI).

Materials:

-

D-psicose

-

Recombinant L-rhamnose isomerase (e.g., from Bacillus subtilis)

-

50 mM HEPES buffer (pH 7.0)

-

1 mM MnCl₂

Procedure:

-

Prepare a reaction mixture containing 600 g/L D-psicose in 50 mM HEPES buffer (pH 7.0).

-

Add 1 mM MnCl₂ as a cofactor.

-

Initiate the reaction by adding L-rhamnose isomerase to a final concentration of 27 U/L.

-

Incubate the reaction mixture at 70°C for 2.5 hours.

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

Analyze the supernatant for D-allose concentration using HPLC.

-

For purification, concentrate the reaction mixture and add ethanol to induce the crystallization of D-allose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol outlines the preparation of a sample of this compound for NMR analysis.

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9%)

-

Internal standard (e.g., DSS or TSP)

-

5 mm high-precision NMR tubes

Procedure:

-

Accurately weigh the desired amount of this compound to achieve a concentration of 10-100 mM.[9]

-

Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of D₂O in a clean vial.[9]

-

Add the internal standard to the solution.

-

Adjust the pH of the solution to 6.5-7.5 using dilute DCl or NaOD in D₂O if necessary.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer. The chemical shifts for the anomers of D-allose have been reported and can be used for assignment.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of D-allose using HPLC with a refractive index (RI) detector.

Materials:

-

D-allose standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)

Procedure:

-

Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[10]

-

Prepare standard solutions of D-allose in the mobile phase at various concentrations.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Set the HPLC system with an amino-propyl silane column and a refractive index detector.

-

Set the flow rate to 1.0 mL/min.[10]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the D-allose peak based on its retention time and the calibration curve. The retention time for D-allose has been reported to be around 24 minutes under similar conditions.[11]

X-ray Crystallography

This protocol is based on the experimental details reported for the crystal structure determination of racemic beta-D,L-allose.[6]

Materials:

-

High-purity this compound

-

Suitable solvent for crystallization (e.g., water, ethanol-water mixture)

-

Crystallization plates (e.g., sitting or hanging drop)

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) or slow evaporation methods.

-

For vapor diffusion, pipette a small volume of the allose solution and mix it with a precipitant solution on a coverslip or in a well, and seal the chamber containing a larger volume of the precipitant solution.

-

Incubate the trials at a constant temperature and monitor for crystal growth.

-

Once suitable single crystals are obtained, mount a crystal on a goniometer head.

-

Collect X-ray diffraction data at a controlled temperature (e.g., 295 K) using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[6]

-

Process the diffraction data (integration, scaling, and merging).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.[6]

Biological Activity: D-Allose Induced G1 Cell Cycle Arrest

D-allose has been shown to exhibit anti-proliferative effects on cancer cells by inducing G1 cell cycle arrest. This is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP). Increased levels of TXNIP lead to the stabilization of the cyclin-dependent kinase inhibitor p27kip1, which in turn halts the progression of the cell cycle from the G1 to the S phase.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 7283-09-2: β-D-Allopyranose | CymitQuimica [cymitquimica.com]

- 3. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. echemi.com [echemi.com]

- 6. Crystal structure of β-d,l-allose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7283-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. omicronbio.com [omicronbio.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Scarcity and Science of β-D-allose: A Technical Guide to Its Natural Occurrence and Analysis

For Immediate Release

A comprehensive technical guide detailing the natural sources, abundance, and analytical methodologies for the rare sugar β-D-allose has been compiled for researchers, scientists, and professionals in drug development. This document addresses the significant challenge posed by the limited natural availability of this promising monosaccharide, which has demonstrated various potential therapeutic properties.

D-Allose (B117823), a C-3 epimer of D-glucose, is a rare sugar found in minute quantities in select natural environments. Its scarcity has historically hindered extensive research into its biological functions and therapeutic applications. This guide provides a consolidated overview of its known natural reservoirs and the analytical techniques required for its study.

Natural Distribution and Abundance of β-D-allose

β-D-allose has been identified in a limited number of terrestrial and marine organisms. Its natural occurrence is often in the form of glycosides rather than as a free monosaccharide. The low concentrations present a significant hurdle for direct extraction for large-scale use.

| Natural Source | Organism Type | Reported Abundance/Form |

| Protea rubropilosa | Plant (African shrub) | Occurs as 6-O-cinnamyl and 6-O-benzoate glycosides in leaves.[1][2] Quantitative data on free allose is not specified. |

| Halodule pinifolia | Plant (Indian Seaweed) | Detected, but specific quantitative abundance is not well-documented. |

| Acalypha hispida | Plant (Chenille Plant) | Contains reducing sugars, but the specific concentration of D-allose is not detailed.[3] |

| Human Cord Blood | Mammalian Fluid | Detected at low levels. |

Experimental Protocols: Extraction and Quantification

The accurate analysis of β-D-allose from natural sources is a complex task due to its low abundance and the presence of structurally similar sugars. The following outlines a generalized methodology for the extraction and quantification of rare sugars from plant tissues, adaptable for β-D-allose.

Extraction of Soluble Sugars from Plant Material

Objective: To extract soluble carbohydrates, including β-D-allose, from plant tissues for subsequent analysis.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves) is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and lyophilized (freeze-dried) to remove water. The dried tissue is then ground into a fine powder.

-

Solvent Extraction: A known mass of the powdered plant material is subjected to extraction with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours). This process is often repeated multiple times to ensure complete extraction of soluble sugars.

-

Clarification: The combined extracts are centrifuged to pellet insoluble material. The supernatant, containing the soluble sugars, is collected. To remove pigments and other interfering substances, the extract may be passed through a C18 solid-phase extraction (SPE) cartridge.

-

Solvent Removal: The solvent is removed from the clarified extract, often under vacuum using a rotary evaporator, to concentrate the sugar sample. The dried residue is then redissolved in a precise volume of ultrapure water.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify β-D-allose in the prepared extract.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a specialized carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is used. The mobile phase is typically a mixture of acetonitrile (B52724) and water.

-

Detection: A refractive index (RI) detector or a pulsed amperometric detector (PAD) is commonly employed for the detection of non-derivatized sugars. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for more sensitive and specific quantification.[4]

-

Standard Curve: A standard curve is generated using certified reference standards of β-D-allose at a range of known concentrations.

-

Analysis: A known volume of the prepared sample extract is injected into the HPLC system. The retention time of the peaks in the sample chromatogram is compared to that of the β-D-allose standard to identify its presence.

-

Quantification: The peak area corresponding to β-D-allose in the sample is used to determine its concentration by interpolation from the standard curve. The final abundance is then expressed as mass of β-D-allose per mass of the original dry plant material.

Signaling Pathways Involving D-Allose

Recent research has elucidated a role for D-allose in plant defense signaling, specifically in rice (Oryza sativa). Exogenous application of D-allose has been shown to induce resistance against the bacterial pathogen Xanthomonas oryzae pv. oryzae.[5][6][7] This response is mediated through the generation of reactive oxygen species (ROS).

The diagram above illustrates the proposed mechanism where D-allose is first phosphorylated by hexokinase to D-allose-6-phosphate. This intermediate then enhances the activity of glucose-6-phosphate dehydrogenase (G6PDH), which in turn provides the necessary NADPH for NADPH oxidase to generate a burst of reactive oxygen species, a key component of the plant's immune response.[5][6]

References

- 1. The occrrence of D-(+)-allose in nature - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Anti-Inflammatory and Antioxidant Activity of Acalypha hispida Leaf and Analysis of its Major Bioactive Polyphenols by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The rare sugar D-allose acts as a triggering molecule of rice defence via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rare sugar, d-allose, confers resistance to rice bacterial blight with upregulation of defense-related genes in Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Rare Sugar: A Technical Guide to the Discovery and History of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, has transitioned from a chemical curiosity to a molecule of significant interest in the pharmaceutical and nutraceutical sectors.[1] Its rarity in nature long precluded extensive study, but the advent of innovative enzymatic production methods has unveiled its potent physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a comprehensive chronicle of the discovery and history of D-allose, detailed methodologies of key experimental protocols, a compilation of its physicochemical and biochemical properties, and an elucidation of the signaling pathways through which it exerts its biological effects.

Discovery and History: From Obscurity to "Izumoring"

The existence of D-allose as a stereoisomer of glucose was theoretically established in the late 19th century through the foundational work of Emil Fischer on monosaccharide structures.[1] However, for much of the 20th century, D-allose remained largely inaccessible due to its extreme scarcity in the natural world. It was identified in trace amounts as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and in the freshwater alga Ochromas malhamensis.[1][2] These minute quantities were insufficient for any substantive research.

A paradigm shift in the study of rare sugars occurred in the early 1990s, spearheaded by the pioneering work of Professor Ken Izumori at Kagawa University in Japan. In 1991, his discovery of a microbial enzyme capable of converting the abundant monosaccharide D-fructose into the rare sugar D-psicose (also known as D-allulose) was a watershed moment.[3] This breakthrough laid the groundwork for the "Izumoring" strategy, a systematic approach to produce various rare sugars through enzymatic conversions.[4][5] Subsequently, Professor Izumori's research group successfully applied this strategy to achieve the enzymatic production of D-allose from D-psicose, a method that continues to be the cornerstone of its modern production.[1] This development has made D-allose readily available for research, unlocking its therapeutic potential.[6]

Quantitative Data

The following tables summarize the key physicochemical and biochemical properties of D-allose.

Table 1: Physicochemical Properties of D-Allose

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1][7] |

| Molecular Weight | 180.16 g/mol | [1][7] |

| CAS Number | 2595-97-3 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 148-150 °C | [1][3] |

| Boiling Point | 410.8 °C (Predicted) | [1] |

| Density | 1.732 g/cm³ (Predicted) | [1] |

| Solubility in Water | Soluble | [1][4] |

| Solubility in Methanol | Practically insoluble | [1][2] |

| Specific Optical Rotation [α]D²⁰ | +14.41° (final value, c=5 in H₂O) | [1][3] |

| pKa | ~12.45 (Predicted) | [1][3] |

Table 2: Enzymatic Production of D-Allose from D-Psicose

| Enzyme | Source Organism | Substrate Concentration | Temperature (°C) | pH | Conversion Yield (%) | Productivity | Reference |

| L-rhamnose isomerase | Clostridium stercorarium | 600 g/L | 70 | 7.0 | 33 | 79.6 g/L/h | [1] |

| Immobilized Glucose Isomerase | Sweetzyme IT | 500 g/L | 60 | 8.0 | 30 | 36 g/L/h (continuous) | [1] |

| L-rhamnose isomerase | Bacillus subtilis | Not specified | 60 | Not specified | 37.51 | Not specified | [1] |

Experimental Protocols

Enzymatic Production of D-Allose from D-Psicose

This protocol describes the batch conversion of D-psicose to D-allose using L-rhamnose isomerase.

Materials and Reagents:

-

D-psicose

-

Recombinant L-rhamnose isomerase (e.g., from Clostridium stercorarium)

-

50 mM EPPS buffer

-

1 mM MnCl₂

-

Reaction vessel with temperature and pH control

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Enzyme Preparation: Utilize a purified recombinant L-rhamnose isomerase. The enzyme can also be immobilized on a solid support to improve stability and reusability.

-

Reaction Setup: Prepare a solution of D-psicose in 50 mM EPPS buffer at a concentration of up to 600 g/L. Add MnCl₂ to a final concentration of 1 mM. Adjust the pH to 7.0.

-

Enzymatic Conversion: Preheat the substrate solution to 70°C. Initiate the reaction by adding the L-rhamnose isomerase. Maintain the temperature and pH with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Purification: The resulting mixture of D-psicose and D-allose can be separated and purified using chromatographic techniques, such as simulated moving bed (SMB) chromatography.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of NMR spectroscopy for the structural confirmation of D-allose in solution.

Materials and Reagents:

-

D-allose sample (10-50 mg)

-

Deuterium oxide (D₂O, 99.9%)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve the D-allose sample in D₂O to a concentration of 10-50 mg/mL. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal resolution and sensitivity.

-

Data Acquisition:

-

1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms in the D-allose structure.

-

2D NMR (COSY, HSQC, HMBC): Perform a suite of 2D NMR experiments to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). This allows for the unambiguous assignment of all proton and carbon signals and confirms the stereochemistry of D-allose.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of D-allose, particularly for monitoring its production.

Instrumentation and Reagents:

-

HPLC system with a refractive index detector (RID)

-

Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

D-allose standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of D-allose in the mobile phase. Generate a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the reaction mixture samples with the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: ZORBAX SIL 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (80:20)

-

Flow Rate: 1.0 mL/min

-

Detector: Refractive Index Detector (RID)

-

-

Analysis: Inject the standards and samples. The retention time for D-allose under these conditions is approximately 24 minutes.[8]

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the D-allose standards. Determine the concentration of D-allose in the samples from the calibration curve.

Biological Activity and Signaling Pathways

D-allose has demonstrated a range of biological activities, with its anti-cancer effects being the most extensively studied.[6][9] The primary mechanism for this activity involves the upregulation of Thioredoxin-Interacting Protein (TXNIP).[10]

Caption: D-Allose upregulates TXNIP, leading to increased p27kip1 stability and G1 cell cycle arrest.

The workflow for the enzymatic production and subsequent analysis of D-allose can be summarized as follows:

Caption: Workflow for the enzymatic production and analysis of D-Allose from D-psicose.

Conclusion

The journey of D-allose from a rare and obscure monosaccharide to a promising therapeutic agent is a testament to the power of biotechnology. The development of efficient enzymatic production methods, pioneered by Professor Ken Izumori, has been instrumental in enabling the scientific community to explore its multifaceted biological activities. The well-documented anti-cancer properties of D-allose, mediated through the TXNIP signaling pathway, present exciting avenues for the development of novel cancer therapies. Future research will likely focus on optimizing production to enhance cost-effectiveness, exploring its other potential therapeutic applications, and further elucidating the molecular mechanisms underlying its diverse physiological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The crystal structure of an unstable polymorph of β-d-allose - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. D-Allose | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of beta-D-allose in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-allose, a rare C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities in mammalian cells. This technical guide provides a comprehensive overview of the current understanding of D-allose's mechanisms of action, with a primary focus on its anti-cancer properties. We delve into the core signaling pathways modulated by D-allose, present quantitative data from key studies in structured tables for comparative analysis, and provide detailed experimental protocols for the methodologies cited. Visualizations of critical signaling cascades and experimental workflows are included to facilitate a deeper understanding of D-allose's mode of action, aiming to support further research and its potential therapeutic development.

Introduction

D-allose is a monosaccharide that exists in nature in very small quantities.[1] Unlike its abundant epimer, D-glucose, which serves as a primary energy source for cellular processes, D-allose is not readily metabolized by mammalian cells. This unique characteristic, coupled with its distinct stereochemistry, confers upon it a range of biological effects, most notably potent anti-proliferative activity against various cancer cell lines.[2][3] Research has demonstrated that D-allose can induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways involved in cellular metabolism and survival.[1][3] This guide synthesizes the current knowledge on the biological functions of beta-D-allose in mammalian cells, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action in Cancer Cells

The anti-cancer effects of D-allose are multifaceted and primarily revolve around the upregulation of Thioredoxin-Interacting Protein (TXNIP), a critical tumor suppressor. This central event triggers a cascade of downstream effects that collectively inhibit cancer cell growth and survival.

Upregulation of Thioredoxin-Interacting Protein (TXNIP)

A cornerstone of D-allose's anti-cancer mechanism is its ability to significantly induce the expression of TXNIP.[3][4] TXNIP plays a pivotal role in regulating cellular redox balance and glucose metabolism.[3] In many cancer cells, the expression of TXNIP is suppressed, contributing to their enhanced glucose uptake and proliferation.[4] D-allose treatment has been shown to robustly increase both TXNIP mRNA and protein levels in a dose-dependent manner in various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and neuroblastoma.[4]

Inhibition of Glucose Uptake

The D-allose-induced upregulation of TXNIP directly leads to the downregulation of Glucose Transporter 1 (GLUT1).[3][4] GLUT1 is a key transporter responsible for the high rate of glucose uptake in many types of cancer cells, a phenomenon known as the Warburg effect.[4] By inhibiting GLUT1 expression, D-allose effectively reduces the cancer cells' ability to import glucose, thereby starving them of their primary energy source and inhibiting their growth.[3][4]

Induction of Reactive Oxygen Species (ROS)

TXNIP is a natural inhibitor of thioredoxin (Trx), a small antioxidant protein. By upregulating TXNIP, D-allose leads to the inhibition of thioredoxin's reductive activity, resulting in an accumulation of intracellular reactive oxygen species (ROS).[3][5] This increase in oxidative stress can disrupt cellular homeostasis and trigger apoptotic cell death pathways in cancer cells.[3]

Cell Cycle Arrest and Apoptosis

The impact of D-allose on the cell cycle and apoptosis appears to be cell-line dependent. In some cancer cell lines, such as hepatocellular carcinoma, D-allose induces a G1 phase cell cycle arrest.[4][6] This is often mediated by the stabilization of cyclin-dependent kinase inhibitors like p27kip1.[6] In other cancer cells, for instance, ovarian carcinoma, a moderate G2/M arrest is observed.[7] While some studies report the induction of apoptosis, others suggest that D-allose primarily inhibits cell proliferation without directly causing cell death.[6][7]

Modulation of Signaling Pathways

Recent studies have begun to elucidate the upstream signaling pathways that are activated by D-allose. The phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) have been identified as early cellular responses to D-allose treatment.[2] These stress-activated pathways are thought to play a role in the subsequent upregulation of TXNIP and the inhibition of cancer cell growth.[2] Furthermore, D-allose has been shown to induce autophagy in some cancer cells, a process that can contribute to cell death, particularly when combined with autophagy inhibitors.[8] The mTOR signaling pathway, a key regulator of cell growth and autophagy, has also been implicated in the cellular response to D-allose.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various mammalian cancer cell lines as reported in the scientific literature.

Table 1: Effect of D-allose on Cancer Cell Viability

| Cell Line | Cancer Type | D-allose Concentration (mM) | Treatment Duration | Effect on Viability | Reference |

| HuH-7 | Hepatocellular Carcinoma | 50 | 48 hours | ~40% inhibition | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | 10-50 | Not Specified | Dose-dependent inhibition | [4] |

| SH-SY5Y | Neuroblastoma | 10-50 | Not Specified | Dose-dependent inhibition | [4] |

| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant inhibition | [7] |

| RT112 | Bladder Cancer | 50 | 24 hours | Viability reduced to 68.4% | [5] |

| 253J | Bladder Cancer | 50 | 24 hours | Viability reduced to 68.2% | [5] |

| J82 | Bladder Cancer | 50 | 24 hours | Viability reduced to 60.9% | [5] |

| MOLT-4F | Human Leukemia | 1300 (GI50) | Not Specified | GI50 = 1.3 mM | [9] |

Table 2: Effect of D-allose on Cell Cycle Distribution

| Cell Line | Cancer Type | D-allose Concentration (mM) | Treatment Duration | Effect on Cell Cycle | Reference |

| HuH-7 | Hepatocellular Carcinoma | Not Specified | Not Specified | G1 arrest | [6] |

| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Moderate G2/M arrest | [7] |

Table 3: Effect of D-allose on Intracellular ROS Levels

| Cell Line | D-allose Concentration (mM) | Treatment Duration | Fold Increase in ROS (approx.) | Reference |

| RT112 | 50 | 1 hour | 3.6 | [5] |

| 253J | 50 | 1 hour | 2.0 | [5] |

| J82 | 50 | 1 hour | 1.4 | [5] |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of D-allose on cancer cell proliferation.[10]

-

Materials:

-

Mammalian cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 mM). Include a vehicle control (medium without D-allose).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

-

Western Blot for TXNIP and GLUT1 Expression

This protocol provides a general guideline for analyzing protein expression changes following D-allose treatment.[11][12]

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TXNIP, anti-GLUT1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[13][14][15]

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol (B145695)

-

RNase A solution (e.g., 100 µg/mL)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Intracellular ROS Detection (DCF-DA Assay)

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.[16][17][18][19][20]

-

Materials:

-

Cells cultured in appropriate plates or dishes

-

Serum-free cell culture medium

-

DCF-DA stock solution (e.g., 10 mM in DMSO)

-

PBS

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).

-

Treatment: Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

-

DCF-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.

-

Staining: Add serum-free medium containing the final working concentration of DCF-DA (e.g., 5-10 µM) to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCF-DA containing medium and wash the cells twice with PBS.

-

Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), visualize under a fluorescence microscope, or analyze by flow cytometry.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to upregulate the tumor suppressor TXNIP, thereby inhibiting glucose metabolism and inducing oxidative stress in cancer cells, represents a promising and multi-faceted anti-cancer strategy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological functions of this rare sugar.

Future research should focus on several key areas. A more comprehensive understanding of the upstream signaling pathways that mediate the D-allose-induced upregulation of TXNIP is needed. While p38-MAPK and AMPK have been implicated, the precise molecular interactions remain to be fully elucidated. Furthermore, the cell-type-specific effects of D-allose on cell cycle and apoptosis warrant further investigation to identify the molecular determinants of these differential responses. Although preclinical studies are promising, there is a notable absence of clinical trial data for D-allose in cancer therapy.[8] Rigorous clinical investigations are essential to evaluate the safety, efficacy, and therapeutic window of D-allose in human patients. Finally, exploring the potential synergistic effects of D-allose with conventional chemotherapeutic agents or targeted therapies could open new avenues for combination cancer treatments. The continued exploration of this unique monosaccharide holds great promise for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 9. researchgate.net [researchgate.net]

- 10. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of thioredoxin-interacting protein may enhance the therapeutic effect of dehydrocostus lactone in cardiomyocytes under doxorubicin stimulation via the inhibition of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 18. researchgate.net [researchgate.net]

- 19. jove.com [jove.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Core Anticancer Mechanism of Beta-D-Allose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-allose, a rare hexose (B10828440) monosaccharide, has emerged as a promising therapeutic agent in oncology. Its anticancer activity stems from a multi-pronged attack on cancer cell biology, including the induction of cell cycle arrest, apoptosis, and the modulation of key metabolic and stress-response signaling pathways. Unlike conventional chemotherapeutics, this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies with improved efficacy and reduced side effects. Natural products have historically been a rich source of anticancer compounds. This compound, a C-3 epimer of D-glucose, is a rare sugar found in nature in limited quantities. Its unique stereochemistry confers distinct biological properties that differentiate it from the universally metabolized D-glucose. This guide elucidates the core mechanisms by which this compound exerts its anticancer effects, providing a comprehensive resource for researchers and professionals in the field of drug development.

Core Anticancer Mechanisms of this compound

The anticancer activity of this compound is not attributed to a single mode of action but rather to a cascade of interconnected cellular events that ultimately lead to the inhibition of cancer cell proliferation and survival. The primary mechanisms are detailed below.

Induction of Cell Cycle Arrest at G1 Phase

A hallmark of this compound's anticancer activity is its ability to induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from progressing to the S phase and replicating their DNA. This effect is primarily mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP) and the subsequent stabilization of the cyclin-dependent kinase inhibitor p27kip1.[1]

-

Upregulation of Thioredoxin-Interacting Protein (TXNIP): this compound treatment leads to a significant increase in the expression of TXNIP, a known tumor suppressor.[1]

-

Stabilization of p27kip1: The induced TXNIP competitively inhibits the interaction between p27kip1 and Jab1, a protein responsible for the nuclear export and subsequent degradation of p27kip1. This leads to the accumulation and stabilization of p27kip1 in the nucleus, where it inhibits the activity of cyclin E-CDK2 complexes, critical for the G1/S transition.[1][2]

Inhibition of Glucose Metabolism

Cancer cells are notoriously dependent on high rates of glucose uptake and glycolysis for their energy production and biosynthetic needs, a phenomenon known as the Warburg effect. This compound disrupts this metabolic advantage.

-

Downregulation of Glucose Transporter 1 (GLUT1): The upregulation of TXNIP by this compound leads to a dose-dependent decrease in the expression of GLUT1, a primary glucose transporter in many cancer cells.[3][4] This reduction in GLUT1 levels curtails the cancer cells' ability to import glucose, leading to energy stress.

-

Activation of AMP-Activated Protein Kinase (AMPK): The resulting energy stress, characterized by a higher AMP/ATP ratio, leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK further contributes to the inhibition of anabolic pathways and the promotion of catabolic processes.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines. This is achieved through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Caspase Activation and PARP Cleavage: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Involvement of Stress-Activated Signaling Pathways

This compound induces cellular stress, leading to the activation of stress-activated protein kinase pathways.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Activation: this compound treatment has been shown to induce the phosphorylation and activation of p38 MAPK. This pathway is implicated in mediating cellular responses to a variety of stressors and can contribute to both apoptosis and cell cycle arrest.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anticancer effects of this compound from various studies.

| Cell Line | Cancer Type | IC50/GI50 Value | Incubation Time | Assay | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 53.25 mM | 48 hours | MTT | [3] |

| MOLT-4F | Human Leukemia T-cell | 1300 µM (1.3 mM) | Not Specified | Not Specified | [5] |

Table 1: IC50/GI50 Values of this compound in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | D-Allose Concentration (mM) | Effect | Incubation Time | Reference |

| HuH-7 | 50 | 66.34% proliferation inhibition | 7 days | [3] |

| MDA-MB-231 | 50 | 52.93% proliferation inhibition | 7 days | [3] |

| SH-SY5Y | 50 | 52.82% proliferation inhibition | 7 days | [3] |

| HuH-7 | 25 | ~40% decrease in GLUT1 expression | Not Specified | [3] |

| MDA-MB-231 | 25 | ~10% decrease in GLUT1 expression | Not Specified | [3] |

| SH-SY5Y | 25 | ~14% decrease in GLUT1 expression | Not Specified | [3] |

| HuH-7 | 50 | ~2.5-fold increase in TXNIP expression | Not Specified | [3] |

| MDA-MB-231 | 50 | ~1.8-fold increase in TXNIP expression | Not Specified | [3] |

| SH-SY5Y | 50 | ~2-fold increase in TXNIP expression | Not Specified | [3] |

Table 2: Dose-Dependent Effects of this compound on Cancer Cell Lines. This table highlights the concentration-dependent impact of this compound on cell proliferation and the expression of key regulatory proteins.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the anticancer effects of this compound.

Caption: Signaling pathways of this compound anticancer activity.

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

96-well culture plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

6-well culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

-

Materials:

-

Cancer cell line of interest

-

6-well culture plates

-

This compound

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently.

-

Incubate at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against TXNIP, p27kip1, GLUT1, Bax, Bcl-2, Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound presents a compelling case as a novel anticancer agent with a unique and multifaceted mechanism of action. By targeting fundamental cellular processes such as cell cycle progression, glucose metabolism, and apoptosis, it effectively inhibits cancer cell growth and survival. The elucidation of its core mechanisms, centered around the upregulation of TXNIP, provides a strong rationale for its further investigation and development as a therapeutic agent, both as a monotherapy and in combination with existing cancer treatments. This technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing the study of this promising rare sugar in the fight against cancer.

References

- 1. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the inhibitory mechanism of D-allose on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of beta-D-Allose on Glycolysis and the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that facilitates invasion and metastasis.[3] The rare sugar, beta-D-allose, a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent due to its ability to selectively inhibit glycolysis and disrupt the Warburg effect in cancer cells, leading to energy depletion and apoptosis while sparing normal cells.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to this compound and Cancer Metabolism

D-allose is a rare monosaccharide with limited natural availability, but advancements in enzymatic and microbial production have made it more accessible for research.[4][6] Unlike D-glucose, which is readily metabolized by cells for energy, D-allose is minimally metabolized and has shown a remarkable safety profile in preclinical and clinical studies.[4][7] Its anti-cancer properties stem from its ability to interfere with glucose uptake and utilization, a critical pathway for the survival and proliferation of many cancer types.[5]

Cancer cells' reliance on aerobic glycolysis, or the Warburg effect, is a hallmark of malignancy.[2][8] This metabolic shift is driven by a combination of genetic mutations and adaptation to the tumor microenvironment.[1] By targeting this fundamental metabolic vulnerability, this compound presents a novel therapeutic strategy with the potential for high efficacy and low toxicity.[9]

Quantitative Data on the Effects of this compound

The anti-cancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize key findings from the literature.

Table 1: Effect of this compound on Cancer Cell Viability

| Cancer Cell Line | D-Allose Concentration (mM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | Reference |

| Bladder Cancer (BC) cells | 10, 25, 50 | Not Specified | Dose-dependent reduction | [10] |

| Human Non-Small Cell Lung Cancer (EBC1, VMRC-LCD) | 50 | Not Specified | Significant inhibition | [6] |

| Lewis Lung Carcinoma (LLC) | Not Specified | 72 | Dose-dependent inhibition | [11] |

| Various (in vitro) | Not Specified | 24, 48, 72 | Dose-dependent inhibition | [12][13] |

Table 2: In Vivo Effects of this compound on Tumor Growth

| Cancer Type | Animal Model | D-Allose Administration | Treatment Duration | Outcome | Reference |

| Bladder Cancer | Xenograft mouse model | Oral | 20 days | Statistically significant decrease in tumor volume (p < 0.05) | [10][14] |

| Head and Neck Cancer | In vivo models | Intraperitoneal | Not Specified | Radiation plus D-allose more effective than either treatment alone | [7][15] |

| Non-Small Cell Lung Cancer | Mouse xenograft model | Injection | Not Specified | Significantly greater tumor inhibitory effect with cisplatin | [6] |

Table 3: Molecular Effects of this compound Treatment

| Cancer Cell Line/Model | D-Allose Treatment | Measured Parameter | Fold Change/Effect | Reference |

| Head and Neck Cancer (in vitro) | Addition of D-allose | TXNIP mRNA expression | 11-fold increase after 24 hours (p<0.01) | [16] |

| Head and Neck Cancer (in vivo) | Intraperitoneal administration | TXNIP mRNA expression in tumor | >5-fold increase after 48 hours (p<0.05) | [16] |

| Bladder Cancer Cells | 10, 25, 50 mM | TXNIP expression | Dose-dependent stimulation | [10] |

| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | Not Specified | GLUT1 expression | Dose-dependent inhibition | [17][18] |

| Head and Neck Cancer Models | Intraperitoneal administration | Intracellular ATP levels | Decrease | [7][15] |

| Bladder Cancer Cells | 10, 25, 50 mM | Intracellular ROS levels | Induction | [10] |

Core Molecular Mechanisms of this compound Action

This compound exerts its anti-glycolytic and anti-cancer effects through a multi-pronged mechanism that converges on the disruption of cellular energy metabolism and the induction of oxidative stress.[4][9]

Upregulation of Thioredoxin-Interacting Protein (TXNIP)

A primary and critical mechanism of D-allose is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP).[5] TXNIP is a known tumor suppressor that plays a crucial role in regulating glucose metabolism and redox homeostasis.[16][17] D-allose treatment leads to a marked increase in both TXNIP mRNA and protein levels in various cancer cells.[6][10][15]

Downregulation of Glucose Transporter 1 (GLUT1)

The upregulation of TXNIP by D-allose directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[5][17][18] This reduction in GLUT1 expression at the cell surface curtails the cancer cells' ability to import glucose, a critical nutrient for their rapid proliferation.[18]

Inhibition of Glycolysis and ATP Production

By limiting glucose uptake, D-allose effectively starves cancer cells of their primary energy source. This leads to a decrease in the rate of glycolysis and a subsequent reduction in intracellular ATP levels.[7][15] This energy depletion is a key factor in the inhibition of cancer cell growth and proliferation observed with D-allose treatment.[4]

Induction of Reactive Oxygen Species (ROS)

D-allose treatment has been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[4][10] This increase in oxidative stress disrupts the cellular redox balance, leading to apoptosis and suppression of tumor proliferation.[4] The antioxidant L-glutathione can reverse the D-allose-induced reduction in cell viability, highlighting the importance of ROS in its mechanism of action.[10]

Activation of AMP-Activated Protein Kinase (AMPK)

D-allose treatment leads to the prolonged activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7][15] AMPK activation further contributes to the inhibition of anabolic pathways and the promotion of catabolic processes to restore energy balance, often leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the central signaling pathway affected by this compound.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to investigate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound solution (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 mM) for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Protein Expression (TXNIP and GLUT1)

This protocol is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TXNIP, anti-GLUT1, anti-loading control e.g., beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[5]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize protein bands using an imaging system.

-

Quantify band intensity and normalize to the loading control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the levels of intracellular ROS.

-

Materials:

-

Cancer cell line of interest

-

This compound solution

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive dye

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with the ROS-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

-

Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells using a fluorescent glucose analog.

-

Materials:

-

Cancer cell line of interest

-

This compound solution

-

Fluorescent glucose analog (e.g., 2-NBDG)

-

Glucose-free medium

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure:

-

Pre-treat cells with this compound for the desired duration.

-

Wash the cells and incubate them in glucose-free medium.

-

Add the fluorescent glucose analog and incubate for a specific time.

-

Stop the uptake by washing with ice-cold PBS.

-

Measure the fluorescence of the cells using a flow cytometer or a fluorescence microplate reader.

-

Normalize the fluorescence to the cell number or protein content.

-

The following diagram illustrates a general experimental workflow for studying the effects of this compound.

Synergistic Potential and Future Directions

This compound has shown synergistic anti-tumor effects when combined with conventional cancer therapies such as chemotherapy (cisplatin) and radiation.[6][7][15] This suggests that D-allose can enhance the efficacy of existing treatments, potentially by sensitizing cancer cells to their cytotoxic effects through metabolic stress.

Future research should focus on:

-

Elucidating the broader signaling network: While the TXNIP/GLUT1 axis is a key mechanism, further investigation into other downstream effectors of D-allose is warranted.

-

In vivo efficacy in diverse cancer models: More extensive preclinical studies are needed to evaluate the therapeutic potential of D-allose in a wider range of cancer types.[9]

-

Clinical translation: Well-designed clinical trials are essential to determine the safety, tolerability, and efficacy of this compound in cancer patients.[4]

Conclusion

This compound represents a compelling and innovative approach to cancer therapy by targeting the metabolic reprogramming that is fundamental to tumor growth and survival. Its ability to selectively inhibit glycolysis and disrupt the Warburg effect in cancer cells, coupled with a favorable safety profile, makes it a promising candidate for further development as a standalone agent or in combination with existing treatments. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this rare sugar in the fight against cancer.

References

- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 5. benchchem.com [benchchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. The Warburg effect: 80 years on - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 13. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 18. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-D-allose Signaling Pathways in Tumor Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of beta-D-allose, a rare sugar with significant potential in oncology. D-allose has been shown to inhibit the proliferation of various cancer cell lines through a multi-pronged approach that includes the induction of tumor suppressor genes, generation of oxidative stress, and disruption of key metabolic and cell cycle pathways.[1][2] This document details the core signaling pathways, presents quantitative data from key studies, provides detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of this compound's mode of action.

Core Signaling Pathways

This compound exerts its tumor-suppressive effects through several interconnected signaling pathways:

-

Upregulation of Thioredoxin-Interacting Protein (TXNIP): A primary and well-documented mechanism of D-allose is the significant upregulation of the tumor suppressor protein TXNIP.[2][3][4][5] TXNIP plays a crucial role in cellular redox balance and glucose metabolism.[2]

-

Induction of Reactive Oxygen Species (ROS): By upregulating TXNIP, D-allose leads to the inhibition of thioredoxin, a key antioxidant protein.[1][2] This inhibition results in the accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in cancer cells.[1][6]

-

Inhibition of Glucose Transport: D-allose treatment has been shown to down-regulate the expression of glucose transporter 1 (GLUT1).[1][3][4] This is a critical anti-cancer mechanism as many tumors are highly dependent on glucose for their metabolic needs (the Warburg effect).[1] The inhibition of glucose uptake leads to energy depletion and suppression of cancer cell growth.[3][4]

-

Cell Cycle Arrest and Apoptosis: D-allose has been observed to induce cell cycle arrest at various phases, including G1 and G2/M, in different cancer cell lines.[4][7][8] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and p27.[8] Furthermore, the increased oxidative stress and cellular damage can trigger programmed cell death, or apoptosis.[1][8]